6-Chlorpyrazin-2-carbonylchlorid

Übersicht

Beschreibung

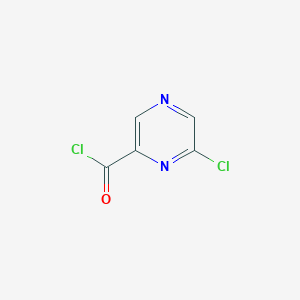

6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2ClN2OCl It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

6-Chloropyrazine-2-carbonyl chloride has been extensively studied for its antimycobacterial properties. Derivatives synthesized from this compound have shown promising activity against Mycobacterium tuberculosis and other mycobacterial strains. For instance, N-benzyl derivatives of 6-chloropyrazine-2-carboxamide exhibited significant inhibition rates, with some compounds showing a minimum inhibitory concentration (MIC) as low as 4.6 µM, which is substantially more effective than the clinically used drug pyrazinamide (PZA) with an MIC of 102 µM .

Table 1: Antimycobacterial Activity of Derivatives

| Compound Name | Structure | MIC (µM) | Activity Against |

|---|---|---|---|

| N-benzyl-6-chloropyrazine-2-carboxamide | Structure | 4.6 | M. tuberculosis |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Structure | 6.25 | M. tuberculosis |

| 3-methylphenyl amides of 6-chloropyrazine-2-carboxylic acid | Structure | >100 | Resistant strains |

Antifungal Properties

In addition to its antimycobacterial activity, derivatives of 6-chloropyrazine-2-carbonyl chloride have also demonstrated antifungal properties. Research indicates that certain amides derived from this compound exhibit significant activity against various fungal strains, such as Trichophyton mentagrophytes, making them potential candidates for developing new antifungal agents .

Epithelial Sodium Channel Blockers

Research has identified that derivatives of 3,5-diamino-6-chloropyrazine-2-carboxylic acid can act as epithelial sodium channel blockers, which are beneficial in treating inflammatory and obstructive airway diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). These compounds promote mucosal hydration and enhance mucus clearance, thereby alleviating respiratory conditions .

Table 2: Potential Therapeutic Uses

| Disease Condition | Mechanism of Action | Compound Type |

|---|---|---|

| Cystic Fibrosis | Mucosal hydration | Epithelial sodium channel blockers |

| COPD | Mucus clearance | Epithelial sodium channel blockers |

| Asthma | Inflammatory response | Epithelial sodium channel blockers |

Synthesis and Characterization

The synthesis of 6-chloropyrazine-2-carbonyl chloride typically involves the chlorination of pyrazine derivatives followed by acylation reactions. Various methods have been reported in literature to optimize yield and purity, including the use of different solvents and reaction conditions . The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and assess their properties.

Case Study: Development of Antimycobacterial Agents

A recent study focused on synthesizing N-benzyl derivatives from 6-chloropyrazine-2-carbonyl chloride and evaluating their activity against resistant strains of Mycobacterium tuberculosis. The results indicated that specific substitutions significantly enhanced the lipophilicity and biological activity of the compounds, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study: Respiratory Disease Applications

Another investigation explored the use of 3,5-diamino derivatives in treating airway diseases. The findings revealed that these compounds effectively blocked epithelial sodium channels, leading to improved mucosal hydration and mucus clearance in preclinical models of cystic fibrosis and COPD .

Vorbereitungsmethoden

The synthesis of 6-Chloropyrazine-2-carbonyl chloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride. This method is widely used in laboratory settings for the preparation of this compound .

In industrial settings, the production of 6-Chloropyrazine-2-carbonyl chloride may involve more scalable and efficient methods. One such method includes the use of 2,4,6-trichlorobenzoyl chloride as a reagent, which avoids the use of thionyl chloride, a compound listed under the Chemical Weapons Convention .

Analyse Chemischer Reaktionen

6-Chloropyrazine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.

Hydrolysis: In the presence of water, 6-Chloropyrazine-2-carbonyl chloride can hydrolyze to form 6-chloropyrazine-2-carboxylic acid.

Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in the synthesis of various pharmaceuticals.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline yields 6-chloropyrazine-2-carboxamide .

Wirkmechanismus

The mechanism of action of 6-Chloropyrazine-2-carbonyl chloride and its derivatives involves the inhibition of specific enzymes and pathways in microorganisms. For instance, its derivatives have been shown to inhibit the enzyme enoyl-ACP-reductase in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

6-Chloropyrazine-2-carbonyl chloride can be compared with other similar compounds, such as:

6-Chloropyrazine-2-carboxylic acid: This compound is a precursor in the synthesis of 6-Chloropyrazine-2-carbonyl chloride and shares similar chemical properties.

5-Fluoropyrazine-2-carboxylic acid: This compound has been studied for its herbicidal properties and shows structural similarities with 6-Chloropyrazine-2-carbonyl chloride.

3-Chloropyrazine-2-carboxamide: This compound exhibits antibacterial activity and is structurally related to 6-Chloropyrazine-2-carbonyl chloride.

The uniqueness of 6-Chloropyrazine-2-carbonyl chloride lies in its specific reactivity and the range of bioactive derivatives that can be synthesized from it.

Biologische Aktivität

Overview

6-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula CHClNOCl. It is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antimicrobial, antifungal, and antiviral agents.

The compound features an acid chloride functional group, making it highly reactive and suitable for various chemical reactions. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, such as amines and alcohols. Additionally, it can hydrolyze to form 6-chloropyrazine-2-carboxylic acid.

The biological activity of 6-Chloropyrazine-2-carbonyl chloride and its derivatives primarily involves the inhibition of specific enzymes in microorganisms. Notably, its derivatives have been shown to inhibit enoyl-ACP-reductase in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids, a key component of the bacterial cell wall.

Antimicrobial Activity

Research indicates that 6-Chloropyrazine-2-carbonyl chloride is effective against various microbial strains:

- Antimycobacterial Activity : Several derivatives have demonstrated significant activity against Mycobacterium tuberculosis. For instance, compounds derived from this precursor have been reported with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Antibacterial Activity : Compounds synthesized from 6-Chloropyrazine-2-carbonyl chloride have shown activity against clinically relevant strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specific derivatives exhibited MIC values around 7.81 µM against S. aureus .

- Antifungal Activity : Some derivatives also exhibit antifungal properties, with notable efficacy against strains like Candida albicans. The highest antifungal activity was recorded for compounds with MIC values below 62.5 µmol/L .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of 6-Chloropyrazine-2-carbonyl chloride to evaluate their biological activities:

- Study on N-Benzylpyrazine Derivatives : A study synthesized N-benzyl-3-chloropyrazine-2-carboxamides and tested their antimycobacterial activity against multiple strains. The most effective compounds were identified with MICs comparable to established drugs like pyrazinamide (PZA) .

- Antimicrobial Assays : In vitro assays demonstrated that certain derivatives had significant antibacterial activity against gram-positive bacteria, while others showed promising antifungal properties .

- Cytotoxicity Studies : Cytotoxicity was assessed using HepG2 cell lines; some compounds exhibited low cytotoxicity (IC values exceeding 400 µM), indicating a favorable therapeutic index for further development .

Data Table

Eigenschaften

IUPAC Name |

6-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYKRNKLQNXGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569093 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148673-71-6 | |

| Record name | 6-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.